N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide
Description
N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide is a synthetic heterocyclic compound featuring a pyridazinone core substituted with a 4-ethoxyphenyl group at position 3. The ethyl linker connects this moiety to a 3,5-dimethoxybenzamide group. Pyridazinones are known for their pharmacological and agrochemical applications, often influencing bioactivity through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-18-7-5-16(6-8-18)21-9-10-22(27)26(25-21)12-11-24-23(28)17-13-19(29-2)15-20(14-17)30-3/h5-10,13-15H,4,11-12H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDNOPDAPVVJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the ethoxyphenyl and dimethoxybenzamide groups through various coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound may be used in the development of advanced materials with unique properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and functional groups of the target compound and its analogs:
Key Research Findings
- : Demonstrates pyridazinone functionalization via alkylation, supporting the feasibility of introducing ethoxyphenyl groups .
- : Highlights the importance of the 3,5-dimethoxybenzamide motif in herbicidal activity, as seen in Isoxaben .
- : Pyridazine derivatives (e.g., I-6230) show that heterocycle choice significantly impacts target selectivity and potency .
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide is a pyridazinone derivative that has attracted significant attention due to its potential therapeutic applications. This compound is characterized by a complex molecular structure that suggests diverse biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.5 g/mol
- CAS Number : 1235635-00-3
The structure includes an ethoxyphenyl group and a dimethoxybenzamide moiety, which are believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating potential efficacy against several types of cancer and other diseases.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that it can inhibit the proliferation of estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468) .
- The compound's mechanism appears to involve the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell growth.
- Receptor Interaction : The compound likely interacts with cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : It appears to influence the expression of genes related to apoptosis and cell cycle regulation .
Case Studies
Several studies have provided insights into the efficacy of this compound:
- Study on MCF-7 and MDA-MB-468 Cells :
- Synergistic Effects with Other Agents :
Data Table: Biological Activities
Q & A
Q. What statistical methods are appropriate for dose-response studies with this compound?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC50/EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals to address variability .
Tables for Key Data
| Property | Method | Typical Results | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 180–185°C (decomposes) | |
| LogP (Partition Coefficient) | Shake-Flask Method | 2.8 ± 0.3 | |
| Aqueous Solubility | DLS + HPLC | 12 µM in PBS (pH 7.4) | |
| CYP3A4 Inhibition | Fluorescent Probe Assay | IC50 = 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
